molecular formula C11H13N3O2 B1288635 Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate CAS No. 35220-24-7

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Cat. No. B1288635
CAS RN: 35220-24-7
M. Wt: 219.24 g/mol
InChI Key: RWHVYNZCSZKUSZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound with the molecular weight of 219.24 . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is represented by the Inchi Code: 1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The products’ substitution pattern is explained by concurrent ketimine and Ortoleva–King type reaction intermediate transformations .


Physical And Chemical Properties Analysis

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate has a molecular weight of 219.24 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The compound could potentially be used in the development of new drugs to combat these resistant strains of tuberculosis.

Drug Discovery Research

The imidazo[1,2-a]pyridine core is considered a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound could be used in the synthesis of new drugs, contributing to the field of drug discovery research.

Treatment of Infectious Diseases

Given the compound’s potential as an antituberculosis agent, it could also be explored for the treatment of other infectious diseases . Further research could uncover its efficacy against different pathogens.

Synthesis of Imidazo[1,5-a]pyrimidines

The compound has been used in the synthesis of imidazo[1,5-a]pyrimidines . These are structural analogs of purine bases like adenine and guanine and have various applications in medicinal chemistry .

Material Science

Imidazopyridine, which this compound is a derivative of, is also useful in material science due to its structural character . It could potentially be used in the development of new materials.

Study of Chemical Reactions

The compound could be used in studying chemical reactions, such as the Dimroth rearrangement . This involves the cleavage of a C–N bond and the formation of a C–C bond .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate and similar compounds may have promising future applications in drug discovery research .

properties

IUPAC Name

ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHVYNZCSZKUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611249
Record name Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate

CAS RN

35220-24-7
Record name Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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